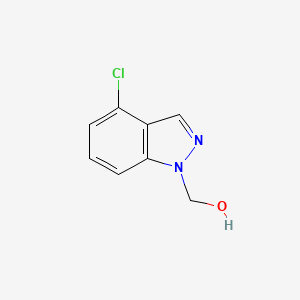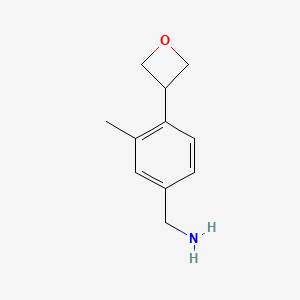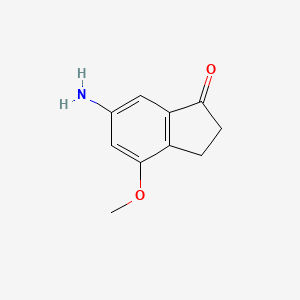![molecular formula C7H8N4O2 B11911651 [2-(hydroxymethyl)-7H-purin-6-yl]methanol CAS No. 917235-60-0](/img/structure/B11911651.png)
[2-(hydroxymethyl)-7H-purin-6-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(hydroxymethyl)-7H-purin-6-yl]methanol: is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-7H-purin-6-yl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of purine derivatives with formaldehyde under basic conditions, followed by reduction to introduce the hydroxymethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods utilize packed columns with catalysts like Raney nickel and low boiling point alcohols to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
[2-(hydroxymethyl)-7H-purin-6-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different purine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield purine carboxylic acids, while reduction can produce different hydroxylated purine derivatives.
Aplicaciones Científicas De Investigación
[2-(hydroxymethyl)-7H-purin-6-yl]methanol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex purine derivatives.
Biology: The compound is studied for its potential role in nucleic acid metabolism and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the production of pharmaceuticals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of [2-(hydroxymethyl)-7H-purin-6-yl]methanol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The hydroxymethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of gene expression, depending on the specific application.
Comparación Con Compuestos Similares
[2-(hydroxymethyl)-7H-purin-6-yl]methanol: can be compared with other purine derivatives, such as:
Adenine: A fundamental component of nucleic acids, differing in the absence of hydroxymethyl groups.
Guanine: Another nucleic acid component, with different functional groups attached to the purine ring.
Hypoxanthine: A naturally occurring purine derivative, lacking the hydroxymethyl groups present in .
The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
917235-60-0 |
|---|---|
Fórmula molecular |
C7H8N4O2 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-7H-purin-6-yl]methanol |
InChI |
InChI=1S/C7H8N4O2/c12-1-4-6-7(9-3-8-6)11-5(2-13)10-4/h3,12-13H,1-2H2,(H,8,9,10,11) |
Clave InChI |
ZEYZEQCIYXNGDV-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NC(=NC(=C2N1)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11911571.png)






![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11911608.png)






